molecular formula C19H19N5O B11642375 2-cyclopropyl-N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]quinoline-4-carbohydrazide

2-cyclopropyl-N'-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]quinoline-4-carbohydrazide

Cat. No.: B11642375
M. Wt: 333.4 g/mol
InChI Key: NOBNAWWAHWRLTC-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyclopropyl-N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]quinoline-4-carbohydrazide is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]quinoline-4-carbohydrazide typically involves the condensation reaction between 2-cyclopropylquinoline-4-carbohydrazide and 1,3-dimethyl-1H-pyrazole-4-carbaldehyde. This reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-cyclopropyl-N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]quinoline-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions depending on the desired substitution.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.

    Substitution: Substituted derivatives with different functional groups replacing the original atoms or groups.

Scientific Research Applications

2-cyclopropyl-N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]quinoline-4-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]quinoline-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the Schiff base functional group allows the compound to form stable complexes with metal ions, which can further influence its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

2-cyclopropyl-N’-[(E)-(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]quinoline-4-carbohydrazide is unique due to its specific structural features, including the presence of the cyclopropyl group and the 1,3-dimethyl-1H-pyrazole moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Properties

Molecular Formula

C19H19N5O

Molecular Weight

333.4 g/mol

IUPAC Name

2-cyclopropyl-N-[(E)-(1,3-dimethylpyrazol-4-yl)methylideneamino]quinoline-4-carboxamide

InChI

InChI=1S/C19H19N5O/c1-12-14(11-24(2)23-12)10-20-22-19(25)16-9-18(13-7-8-13)21-17-6-4-3-5-15(16)17/h3-6,9-11,13H,7-8H2,1-2H3,(H,22,25)/b20-10+

InChI Key

NOBNAWWAHWRLTC-KEBDBYFISA-N

Isomeric SMILES

CC1=NN(C=C1/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4CC4)C

Canonical SMILES

CC1=NN(C=C1C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4CC4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.